molecular formula C15H11ClN4OS B6154354 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea CAS No. 56601-39-9

1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea

Cat. No.: B6154354
CAS No.: 56601-39-9
M. Wt: 330.8
InChI Key:
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Description

1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a thiazolyl group, all connected through a urea linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea typically involves the reaction of 4-chloroaniline with isocyanates and thiazole derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the urea linkage. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea compounds.

Scientific Research Applications

1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    1-(4-chlorophenyl)-3-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]urea: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.

    1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-4-yl]urea: Similar structure but with a thiazol-4-yl group instead of thiazol-2-yl.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their substituent groups

Properties

CAS No.

56601-39-9

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8

Purity

95

Origin of Product

United States

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